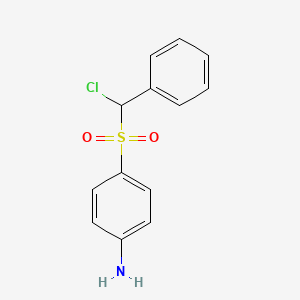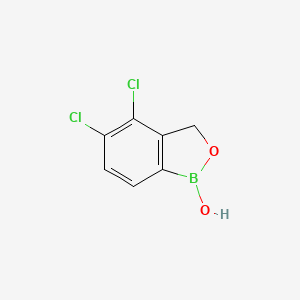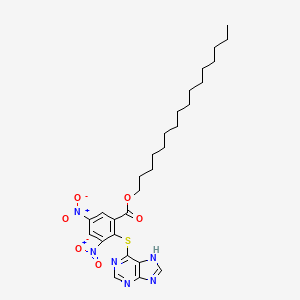
1-(6-Amino-2-chloropyridin-3-yl)-2-bromoethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Amino-2-chloropyridin-3-yl)-2-bromoethan-1-one is a chemical compound with the molecular formula C7H7BrClN2O This compound is characterized by the presence of an amino group, a chlorine atom, and a bromine atom attached to a pyridine ring
準備方法
The synthesis of 1-(6-Amino-2-chloropyridin-3-yl)-2-bromoethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1-(6-amino-2-chloropyridin-3-yl)ethan-1-one. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-(6-Amino-2-chloropyridin-3-yl)-2-bromoethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives. Reagents such as hydrogen peroxide or potassium permanganate are typically used for these reactions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 1-(6-azido-2-chloropyridin-3-yl)-2-bromoethan-1-one.
科学的研究の応用
1-(6-Amino-2-chloropyridin-3-yl)-2-bromoethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. It can be used in the development of new pharmaceuticals or as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-(6-Amino-2-chloropyridin-3-yl)-2-bromoethan-1-one involves its interaction with specific molecular targets. The amino and bromine groups allow it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
1-(6-Amino-2-chloropyridin-3-yl)-2-bromoethan-1-one can be compared with other similar compounds such as:
1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.
1-(6-Amino-2-chloropyridin-3-yl)-2-chloroethan-1-one: Contains a chlorine atom instead of bromine, which affects its reactivity and biological activity.
1-(6-Amino-2-chloropyridin-3-yl)-2-iodoethan-1-one: The presence of iodine makes it more reactive but also more prone to decomposition.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile compound for various applications.
特性
分子式 |
C7H6BrClN2O |
|---|---|
分子量 |
249.49 g/mol |
IUPAC名 |
1-(6-amino-2-chloropyridin-3-yl)-2-bromoethanone |
InChI |
InChI=1S/C7H6BrClN2O/c8-3-5(12)4-1-2-6(10)11-7(4)9/h1-2H,3H2,(H2,10,11) |
InChIキー |
VYBDXDHXEGVCCD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1C(=O)CBr)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl}sulfanyl)cyclohexane](/img/structure/B13995542.png)


![2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]-](/img/structure/B13995565.png)

![(4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone](/img/structure/B13995570.png)

![2-[(5,5-Dimethyl-3-oxo-2-phenacylcyclohexen-1-yl)amino]guanidine](/img/structure/B13995578.png)
![7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy-](/img/structure/B13995582.png)





